molecular formula C18H22N6O4 B3515222 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid

Cat. No.: B3515222
M. Wt: 386.4 g/mol
InChI Key: YKIUYVUWRMIMSF-UHFFFAOYSA-N
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Description

“2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” is a chemical compound that contains a 1,3,5-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The compound also contains two morpholine rings, which are six-membered rings containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine rings are attached to the 1,3,5-triazine ring at the 4 and 6 positions . The 2 position of the 1,3,5-triazine ring is attached to an amino group, which is in turn attached to a benzoic acid group .


Synthesis Analysis

The synthesis of “2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” and its derivatives has been reported in the literature . The synthesis typically involves the reaction of cyanuric chloride with morpholine to replace the chloride ions and form the 1,3,5-triazine ring with the attached morpholine rings . The resulting compound is then reacted with an appropriate amine to attach the amino group . The benzoic acid group can be attached through a subsequent reaction .


Molecular Structure Analysis

The molecular structure of “2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” is characterized by a 1,3,5-triazine ring with two attached morpholine rings and an amino group that is attached to a benzoic acid group . The compound has a molecular formula of C17H22N6O2 and a molecular weight of 342.403 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” are likely to involve the reactive sites on the molecule, which include the amino group and the carboxylic acid group of the benzoic acid . These groups can participate in various chemical reactions, such as condensation reactions, acylation reactions, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” include a melting point of 171°C to 174°C . The compound is likely to be soluble in organic solvents due to the presence of the morpholine rings and the benzoic acid group .

Future Directions

The future directions for research on “2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” could include further exploration of its pharmacological activities and potential applications in medicine . Additionally, the synthesis of the compound could be optimized to improve yield and purity .

Properties

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c25-15(26)13-3-1-2-4-14(13)19-16-20-17(23-5-9-27-10-6-23)22-18(21-16)24-7-11-28-12-8-24/h1-4H,5-12H2,(H,25,26)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIUYVUWRMIMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3C(=O)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
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2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
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2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
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2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
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2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
Reactant of Route 6
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid

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